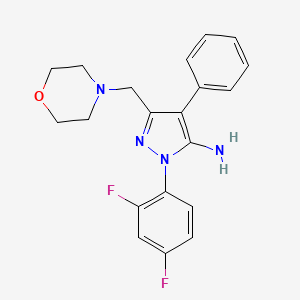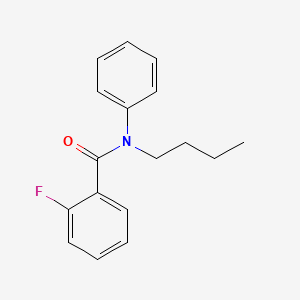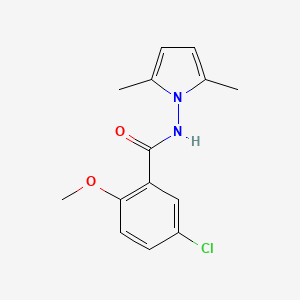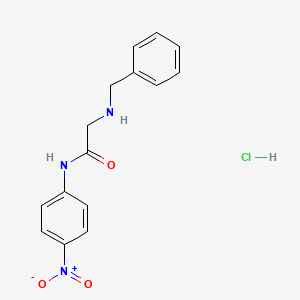
1-(2,4-difluorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
DFP-10825 is a pyrazole-based small molecule that has been developed as a potential therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Due to its promising pharmacological activity, DFP-10825 has been the subject of extensive research in recent years.
Mécanisme D'action
The exact mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that DFP-10825 inhibits the activity of certain enzymes involved in the inflammatory and angiogenic pathways. It has also been suggested that DFP-10825 may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. In preclinical studies, DFP-10825 has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. It has also been shown to inhibit the formation of new blood vessels, which is an important process in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments. It has been shown to have a high degree of selectivity for certain enzymes, which makes it a valuable tool for studying specific pathways. However, the synthesis of DFP-10825 is a complex process that requires expertise in organic chemistry. Additionally, the cost of synthesizing DFP-10825 may be prohibitive for some research labs.
Orientations Futures
DFP-10825 has shown promise as a potential therapeutic agent for various diseases. Future research could focus on elucidating the exact mechanism of action of DFP-10825, as well as investigating its potential use in combination with other drugs. Additionally, further studies could investigate the potential use of DFP-10825 in other diseases, such as autoimmune disorders.
In conclusion, DFP-10825 is a promising small molecule that has potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a valuable tool for studying specific pathways. Further research is needed to fully understand its mechanism of action and potential use in various diseases.
Applications De Recherche Scientifique
DFP-10825 has been investigated as a potential therapeutic agent for various diseases such as cancer, inflammation, and angiogenesis. In preclinical studies, DFP-10825 has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have an anti-angiogenic effect, which could be beneficial in the treatment of cancer.
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c21-15-6-7-18(16(22)12-15)26-20(23)19(14-4-2-1-3-5-14)17(24-26)13-25-8-10-27-11-9-25/h1-7,12H,8-11,13,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQWIJWLWVPBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN(C(=C2C3=CC=CC=C3)N)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B4237124.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4237129.png)
![2,2,2-trichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4237138.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B4237144.png)
![7-(4-methylphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4237165.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4237171.png)

![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237185.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4237189.png)
![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B4237191.png)



